molecular formula Hemihydrate: C4H4Na2O5½ H2O; Trihydrate: C4H4Na2O53H2O<br>C4H4Na2O5 B1197888 Sodium malate CAS No. 676-46-0

Sodium malate

Cat. No.: B1197888
CAS No.: 676-46-0
M. Wt: 178.05 g/mol
InChI Key: WPUMTJGUQUYPIV-UHFFFAOYSA-L
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Description

Sodium malate is an organic compound with the molecular formula NaC4H4O5. It is a white crystalline salt that is soluble in water and has a mild acidic taste. It is used in a variety of applications, including food additives, pharmaceuticals, and lab experiments.

Scientific Research Applications

  • Plant Metabolism : Sodium malate plays a crucial role in plant metabolism, including involvement in the Krebs and glyoxylate cycles, CO2 storage in C4 and crassulacean acid metabolism plants, and in the regulation of stomatal aperture. It is also essential for maintaining osmotic pressure and charge balance in plants, and for protecting them from aluminum toxicity. The identification of the vacuolar malate transporter in plants signifies its importance in plant biology (Emmerlich et al., 2003).

  • Medical Applications - Nephrotoxicity Prevention : this compound has been shown to have a protective effect against cisplatin-induced nephrotoxicity in mice. It appears to reduce toxicity when administered concurrently with or shortly before cisplatin. This reduction in nephrotoxicity is likely due to the conversion of a portion of cisplatin to diamminoplatinum(II) malate (DPM) in the blood, which maintains the antitumor effect of cisplatin while reducing its nephrotoxicity (Ueda et al., 1998).

  • Cosmetic Industry : In cosmetic formulations, this compound functions as a skin conditioning agent and a humectant. It is typically used in low concentrations and is considered safe for use in cosmetics under current practices. However, there is insufficient data to support its safety as anything other than a pH adjuster or when used as a skin-conditioning agent (Fiume, 2001).

  • Enzyme Activity and Salt Tolerance in Plants : Sodium chloride affects the activity of malate dehydrogenase, an enzyme involved in plant metabolism, in various plant species. The response of the enzyme to sodium chloride varies between halophytes (salt-tolerant plants) and glycophytes (non-salt-tolerant plants), indicating differences in salt tolerance mechanisms among plant species (von Willert, 1974).

  • Ruminant Nutrition : this compound supplementation in ruminants' diets, particularly when fed with urea-treated rice straw, has been observed to improve rumen fermentation efficiency and ruminal microbial protein synthesis, suggesting potential benefits for ruminant nutrition (Khampa et al., 2006).

Mechanism of Action

Sodium malate, also known as dithis compound, is a compound with the formula Na2(C2H4O(COO)2). It is the sodium salt of malic acid and is used as an acidity regulator and flavoring agent .

Target of Action

This compound primarily targets metabolic pathways in organisms, particularly those involved in energy production and mineral nutrition . In nitrogen-fixing root nodules, malate is the primary substrate for bacteroid respiration, fueling nitrogenase .

Mode of Action

For instance, in the context of nitrogen fixation, this compound provides the necessary carbon skeletons for the assimilation of fixed nitrogen into amino acids .

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways. It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . Malate dehydrogenase, an enzyme widely distributed among living organisms, catalyzes the interconversion between malate and oxaloacetate using NAD+ or NADP+ as a cofactor . This process is key in the central oxidative pathway.

Pharmacokinetics

It is known that this compound is freely soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. Its role in energy production and mineral nutrition is reflected in its involvement in processes such as symbiotic nitrogen fixation, phosphorus acquisition, and aluminum tolerance . By acting as a substrate for bacteroid respiration in nitrogen-fixing root nodules, this compound helps fuel nitrogenase, contributing to nitrogen fixation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the organism.

Biochemical Analysis

Biochemical Properties

Sodium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). It interacts with enzymes such as malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate while reducing NAD+ to NADH . This reaction is crucial for cellular respiration and energy production. Additionally, this compound can interact with malic enzyme, which converts malate to pyruvate and CO2, generating NADPH in the process . These interactions highlight the importance of this compound in metabolic pathways that produce energy and reducing equivalents.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In plant cells, malate is known to be involved in the regulation of stomatal opening and closing, which is essential for gas exchange and water regulation . In animal cells, this compound can enhance energy production by supporting the citric acid cycle, thereby improving cellular metabolism and reducing fatigue . Furthermore, malate exudation in plant roots can improve adaptation to acidic soils by coordinating the regulation of malate transporter genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates malate dehydrogenase, facilitating the conversion of malate to oxaloacetate . This reaction is a key step in the citric acid cycle, contributing to ATP production. This compound also interacts with malic enzyme, leading to the production of pyruvate and NADPH, which are essential for biosynthetic reactions and antioxidant defense . Additionally, this compound can modulate the activity of transporters such as GmALMT1, influencing malate efflux and cellular ion balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound can degrade, leading to changes in its efficacy and impact on cellular functions. Long-term studies have indicated that continuous exposure to this compound can enhance cellular metabolism and improve energy production, but excessive amounts may lead to cellular stress and toxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to improve rumen fermentation efficiency and microbial protein synthesis in dairy steers . At high doses, this compound can lead to adverse effects such as metabolic acidosis and toxicity . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle . In the citric acid cycle, this compound is converted to oxaloacetate by malate dehydrogenase, contributing to ATP production . In the glyoxylate cycle, malate is converted to glyoxylate and acetyl-CoA, which are essential for gluconeogenesis . The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, supporting oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, malate transporters such as GmALMT1 mediate the efflux of malate from root cells, aiding in adaptation to acidic soils . In animal cells, this compound can be transported across the mitochondrial membrane via the malate-aspartate shuttle, facilitating energy production . The distribution of this compound within tissues is influenced by factors such as pH and ion gradients .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In plant cells, malate is localized in the cytosol, mitochondria, and vacuoles, where it participates in various metabolic processes . In animal cells, this compound is primarily found in the mitochondria, where it supports the citric acid cycle and ATP production . The localization of malate transporters, such as OsALMT4, to the plasma membrane and other subcellular compartments, further influences the distribution and function of this compound .

Properties

IUPAC Name

disodium;2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMTJGUQUYPIV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6915-15-7 (Parent)
Record name Sodium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046831
Record name Disodium 2-hydroxybutanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder or lumps
Record name SODIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water
Record name SODIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

676-46-0, 22798-10-3
Record name Sodium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium malate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name disodium malate
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Record name SODIUM MALATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
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20 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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